molecular formula C10H9BrF2 B3315274 2-Bromo-4-(3,4-difluorophenyl)-1-butene CAS No. 951892-63-0

2-Bromo-4-(3,4-difluorophenyl)-1-butene

Cat. No. B3315274
CAS RN: 951892-63-0
M. Wt: 247.08 g/mol
InChI Key: XMHDMTNKLHKYKS-UHFFFAOYSA-N
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Description

“2-Bromo-4-(3,4-difluorophenyl)thiazole” is a compound that is related to the compound you’re asking about . It’s important to note that the exact properties and characteristics can vary significantly depending on the specific structure of the compound.

Scientific Research Applications

Radical Formation and Surface Chemistry

A study explored the reactions of similar compounds on oxygen-covered Mo(110) surfaces to investigate the lifetimes of radical intermediates. This research provides insights into the behavior of radicals formed from halogenated compounds in heterogeneous oxidation catalysis. The formation and rearrangement of radical species on surfaces can inform the development of new catalytic processes and materials (Levinson et al., 2001).

Epoxidation and Chemical Transformations

The epoxidation of polyfluoro-3-chloro(bromo)-1-butenes, followed by reaction with sodium hypohalites, demonstrated the cleavage of the carbon skeleton and the formation of polyfluorocarboxylic acid sodium salts. This process, involving complex fluorinated compounds, showcases the utility of halogenated butenes in synthesizing epoxides and investigating their subsequent transformations (Zapevalov et al., 2004).

Synthesis of Photochromic Compounds

A novel application involves the synthesis of a photochromic compound, 1,2-bis[2-methyl-5(3,4-difluorophenyl)-3-thienyl] perfluorocyclopentene, from a precursor that shares similarities with 2-Bromo-4-(3,4-difluorophenyl)-1-butene. This compound demonstrates the potential for creating materials that change color in response to light, with possible applications in photonic devices and sensors (Liu et al., 2008).

Applications in Organic Synthesis

Another study investigated the reactivity of a disilyne compound with π-bonds, leading to the stereospecific addition and a new route to an isolable 1,2-disilabenzene. This work highlights the broad utility of halogenated butenes in synthesizing novel organosilicon compounds, contributing to advancements in materials science and organic synthesis (Kinjo et al., 2007).

Fluorinated Materials Synthesis

The transformation of halogenated butenes into multisubstituted alkenes with a tetrafluoroethylene fragment through Heck reactions and Suzuki-Miyaura cross-coupling reactions was established. This process underscores the significance of halogenated butenes in synthesizing structurally unique fluorinated materials, which are valuable in pharmaceuticals, agrochemicals, and materials science (Sakaguchi et al., 2017).

properties

IUPAC Name

4-(3-bromobut-3-enyl)-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHDMTNKLHKYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=C(C=C1)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(3,4-difluorophenyl)-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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